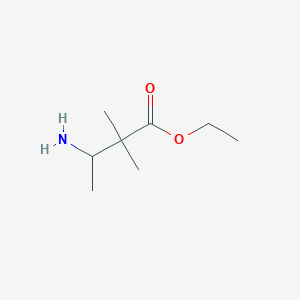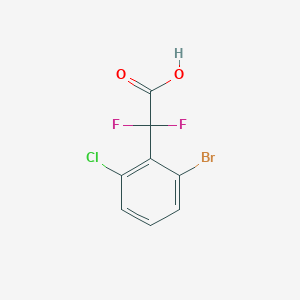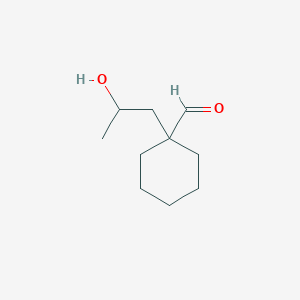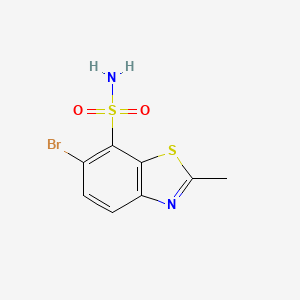
4-tert-butyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a pyridin-3-ylmethyl group, and a benzothiazol-2-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine typically involves the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine. The reaction is carried out in an ethanolic solution, where the reagents are added slowly and the mixture is stirred at 40°C for several hours. The resulting product is then purified using column chromatography with a hexane-ethyl acetate solvent system .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with the nucleophile.
Scientific Research Applications
4-tert-butyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with molecular targets such as enzymes or nucleic acids. The compound’s structure allows it to form hydrogen bonds and π-π interactions, which can stabilize its binding to target molecules. These interactions can lead to the inhibition of enzyme activity or the cleavage of DNA, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-(pyridin-3-ylmethyl)benzenesulfonamide: Similar in structure but contains a sulfonamide group instead of a benzothiazol-2-amine core.
4-tert-butyl-N-(pyridin-3-ylmethyl)aniline: Contains an aniline group instead of a benzothiazol-2-amine core.
Uniqueness
4-tert-butyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is unique due to its benzothiazol-2-amine core, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research in various scientific fields.
Properties
CAS No. |
1177274-26-8 |
|---|---|
Molecular Formula |
C17H19N3S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C17H19N3S/c1-17(2,3)13-7-4-8-14-15(13)20-16(21-14)19-11-12-6-5-9-18-10-12/h4-10H,11H2,1-3H3,(H,19,20) |
InChI Key |
MSEJXLLPPPUFBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2C(=CC=C1)SC(=N2)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13277716.png)

amine](/img/structure/B13277736.png)
![(Pentan-3-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13277740.png)


![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13277769.png)



![3-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13277784.png)

![2-[(3-Fluoro-2-hydroxypropyl)(methyl)amino]acetonitrile](/img/structure/B13277791.png)
